Home > Products > Screening Compounds P26911 > CCK-A Agonist 41
CCK-A Agonist 41 -

CCK-A Agonist 41

Catalog Number: EVT-10913892
CAS Number:
Molecular Formula: C35H33N5O4
Molecular Weight: 587.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cholecystokinin A Agonist 41 is a synthetic compound that acts as an agonist for the cholecystokinin type A receptor (CCK-A). This receptor plays a significant role in various physiological processes, including digestion and satiety. The compound is derived from the class of 1,5-benzodiazepine derivatives, which are known for their ability to modulate receptor activity effectively. Cholecystokinin A Agonist 41 has been studied for its potential applications in therapeutic areas such as appetite regulation and gastrointestinal function.

Source and Classification

Cholecystokinin A Agonist 41 is classified under cholecystokinin receptor agonists, specifically targeting the CCK-A receptor. The compound is synthesized through various chemical methods, which allow for the production of specific enantiomers that exhibit enhanced biological activity. The primary source of information regarding this compound includes patents and scientific literature that detail its synthesis, mechanism of action, and potential applications in medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cholecystokinin A Agonist 41 typically involves the creation of a racemic mixture followed by enantiomeric resolution to isolate the active (+) enantiomer. One common method includes:

  1. Preparation of Racemic Mixture: The initial step involves the synthesis of a racemic amine precursor, which can be achieved through various organic reactions.
  2. Chiral Resolution: The racemic mixture is separated using chiral chromatography techniques. This process ensures that the desired enantiomer, which exhibits higher agonistic activity towards the CCK-A receptor, is isolated.
  3. Functionalization: Further modifications may involve reactions with isocyanates or imidazolides to introduce necessary functional groups while protecting sensitive sites during synthesis.

The entire synthesis process may be conducted in solvents such as tetrahydrofuran or dichloromethane at controlled temperatures ranging from 0°C to 80°C .

Molecular Structure Analysis

Structure and Data

Cholecystokinin A Agonist 41 features a complex molecular structure characteristic of benzodiazepine derivatives. The key structural elements include:

  • Benzodiazepine Core: This core structure contributes to the compound's ability to interact with the CCK-A receptor.
  • Functional Groups: Various substituents on the benzodiazepine ring enhance receptor binding affinity and selectivity.

The molecular formula and specific stereochemistry are critical for determining the pharmacological properties of Cholecystokinin A Agonist 41. Detailed structural data can be derived from X-ray crystallography or computational modeling studies that elucidate binding interactions within the CCK-A receptor .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Cholecystokinin A Agonist 41 can be analyzed through several key reactions:

These reactions are critical in optimizing yield and purity during synthesis .

Mechanism of Action

Process and Data

Cholecystokinin A Agonist 41 exerts its effects primarily through binding to the CCK-A receptor, which is coupled with Gq proteins. The mechanism involves:

  1. Receptor Binding: Upon binding, Cholecystokinin A Agonist 41 induces a conformational change in the receptor.
  2. Signal Transduction: This change activates phospholipase C (PLC), leading to an increase in intracellular calcium levels and subsequent physiological responses such as gallbladder contraction and reduced food intake.

Research indicates that this agonistic activity is crucial for mediating satiety signals in the gastrointestinal tract .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cholecystokinin A Agonist 41 possesses several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dichloromethane but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature conditions; thus, storage conditions must be optimized to prevent degradation.
  • Melting Point: Specific melting point data may vary based on purity levels but generally falls within a defined range typical for benzodiazepine derivatives.

These properties are essential for determining formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

Cholecystokinin A Agonist 41 has several potential applications in scientific research and medicine:

  • Appetite Regulation Studies: It serves as a model compound for investigating mechanisms underlying appetite control and weight management.
  • Gastrointestinal Function Research: Its effects on gallbladder contraction make it valuable in studies related to digestive health.
  • Pharmacological Studies: As a CCK-A receptor agonist, it aids in understanding receptor pharmacodynamics and potential drug interactions.
Molecular Mechanisms of CCK-A Receptor Activation

Structural Determinants of Ligand-Receptor Interactions in Cholecystokinin Type 1 Receptor

Cholecystokinin Type 1 Receptor (Cholecystokinin Type 1 Receptor) belongs to the class A G protein-coupled receptor (GPCR) family and features a characteristic seven-transmembrane helical bundle connected by intracellular and extracellular loops. The orthosteric binding pocket for endogenous cholecystokinin ligands is formed primarily by transmembrane domains 3, 4, 5, 6, and 7, along with extracellular loops 1, 2, and 3 [2]. Sulfated cholecystokinin octapeptide (cholecystokinin-8S) binding involves three critical regions: (1) extracellular loops that embrace the N-terminal Asp-Tyr(SO₃H)-Gly segment of cholecystokinin-8S, (2) hydrophobic cavities beneath extracellular loops, and (3) the deep transmembrane domain pocket accommodating the C-terminal Met-Asp-Phe-NH₂ motif [2] [10].

The sulfated tyrosine residue (Tyr₂) of cholecystokinin-8S forms a polar interaction with Arg¹⁹⁷ on extracellular loop 2, while its aromatic ring engages in hydrophobic contacts with Phe¹⁸⁵, Met¹⁹⁵, and the backbone of Lys¹⁰⁵ on extracellular loop 1. This interaction is indispensable for ligand selectivity, as demonstrated by the R197M mutation, which reduces cholecystokinin-8S affinity by 1,470-fold [2]. At the deeper transmembrane domain, the C-terminal Phe⁸ of cholecystokinin-8S inserts into a hydrophobic network formed by Cys⁹⁴ (transmembrane domain 2), Met¹²¹ (transmembrane domain 3), Val¹²⁵ (transmembrane domain 3), Phe²¹⁸ (transmembrane domain 5), Trp³²⁶ (transmembrane domain 6), Ile³²⁹ (transmembrane domain 6), Phe³³⁰ (transmembrane domain 6), Ile³⁵² (transmembrane domain 7), Leu³⁵⁶ (transmembrane domain 7), and Tyr³⁶⁰ (transmembrane domain 7). Mutagenesis studies confirm that substitution of Met¹²¹ or Leu³⁵⁶ disrupts cholecystokinin-8S binding and receptor activation, highlighting their role in stabilizing the bioactive conformation [10].

Table 1: Key Residues in Cholecystokinin Type 1 Receptor Ligand Binding Pocket

Structural DomainResidueInteraction with LigandFunctional Consequence of Mutation
Extracellular Loop 2Arg¹⁹⁷Ionic bond with Tyr(SO₃H)₂ of cholecystokinin-8S1,470-fold reduced cholecystokinin-8S affinity
Extracellular Loop 1Lys¹⁰⁵Backbone contact with Tyr(SO₃H)₂Reduced ligand selectivity
Transmembrane Domain 3Met¹²¹Hydrophobic interaction with Met³₀/Phe₈ of cholecystokinin-8SDisrupted cholecystokinin-8S binding and signaling
Transmembrane Domain 6Trp³²⁶Hydrophobic cluster for Phe₈ accommodationLoss of receptor activation
Transmembrane Domain 7Leu³⁵⁶Critical contact for Phe₈ positioningImpaired G protein coupling efficiency

Role of the Glutamic Acid/Aspartic Acid-Arginine-Tyrosine Motif in Agonist-Induced Conformational Changes

The highly conserved Glutamic Acid/Aspartic Acid-Arginine-Tyrosine motif (Glu/Asp-Arg-Tyr), located at the cytoplasmic end of transmembrane domain 3, serves as a molecular switch governing Cholecystokinin Type 1 Receptor activation states. In the inactive receptor, Glu¹³⁸ and Arg¹³⁹ form an "ionic lock" with adjacent residues that stabilizes transmembrane domain 6 in a closed conformation. Agonist binding disrupts this lock, enabling outward movement of transmembrane domain 6 (~9 Å displacement) and inward shift of transmembrane domain 7 (~4 Å displacement) to create a G protein-binding cavity [2] [3].

Tyr¹⁴⁰ within this motif (Tyr³.⁵¹ according to Ballesteros-Weinstein numbering) plays a non-canonical role in cholesterol-dependent modulation rather than participating directly in the ionic lock. Substitution of Tyr¹⁴⁰ with alanine (Y140A mutant) produces a receptor that mimics the conformational and functional properties of wild-type Cholecystokinin Type 1 Receptor in high-cholesterol environments. Specifically, the Y140A mutant exhibits: (1) enhanced basal affinity for cholecystokinin-8S but reduced efficacy in Gq coupling, (2) insensitivity to further cholesterol modulation, and (3) altered fluorescence anisotropy of bound fluorescent cholecystokinin analogs, indicating a constrained transmembrane domain topology. Molecular dynamics simulations reveal that Y140A mutation repositions transmembrane domain 3 and transmembrane domain 7, pulling the agonist "trigger" (Asp³₃ of cholecystokinin-8S) away from its contact point at Leu³⁵⁶ on transmembrane domain 7 [3] [7]. This conformation is biologically significant as it recapitulates the defective G protein coupling observed in metabolic syndrome where membrane cholesterol is elevated.

Cholesterol-Dependent Modulation of Cholecystokinin Type 1 Receptor Signaling Dynamics

Cholecystokinin Type 1 Receptor exhibits unique sensitivity to its membrane lipid environment, particularly cholesterol content, which directly influences ligand binding affinity and G protein coupling efficiency. Experimental models demonstrate that membrane cholesterol enrichment (achieved via methyl-β-cyclodextrin-cholesterol complexes or low-density lipoprotein incubation) increases cholecystokinin-8S binding affinity by 2.5-fold but reduces cholecystokinin-8S-stimulated intracellular calcium release by 70%, indicating decoupling of receptor-Gq interactions [3] [7] [8]. Conversely, cholesterol depletion reduces both binding affinity and signaling capacity. This bidirectional modulation is mediated through two structural determinants: (1) a cholesterol recognition/interaction amino acid consensus (CRAC) motif in transmembrane domain 3 (¹³⁸LEEAYR¹⁴³) and (2) a cholesterol consensus motif (CCM) in transmembrane domain 5 (²³⁵VIYFQ⁶). Tyr¹⁴⁰ within the CRAC motif serves as the primary cholesterol-sensing residue, with its hydroxyl group forming hydrogen bonds with cholesterol molecules [3] [7].

Cholesterol binding induces allosteric changes in Cholecystokinin Type 1 Receptor conformation that stabilize a high-affinity state for cholecystokinin-8S but hinder productive G protein coupling. This is evidenced by: (1) reduced sensitivity to guanosine-5'-[γ-thio]triphosphate inhibition of cholecystokinin-8S binding, (2) impaired receptor internalization, and (3) decreased anisotropy of bound fluorescent cholecystokinin-8 analogs, reflecting restricted rotational mobility [7]. The Y140A mutant constitutively adopts this cholesterol-sensitive conformation regardless of ambient cholesterol levels, providing a stable model for studying receptor dysfunction in hypercholesterolemia associated with metabolic syndrome [3] [7].

Table 2: Cholesterol Modulation of Cholecystokinin Type 1 Receptor Signaling Parameters

Signaling ParameterWild-Type Receptor (Normal Cholesterol)Wild-Type Receptor (High Cholesterol)Y140A Mutant Receptor
Cholecystokinin-8S Binding Affinity (Kd)0.5 nM0.2 nM (2.5-fold increase)0.25 nM (constitutively enhanced)
Cholecystokinin-8S-Stimulated IP₃ Production (EC₅₀)0.8 nM3.5 nM (4.4-fold increase)3.2 nM (constitutively impaired)
Guanosine-5'-[γ-thio]triphosphate SensitivityHigh (IC₅₀ 100 nM)Low (IC₅₀ >1000 nM)Low (IC₅₀ >1000 nM)
Receptor Internalization RateFast (t₁/₂ 5 min)Slow (t₁/₂ >20 min)Slow (t₁/₂ >20 min)

Positive allosteric modulators represent a promising therapeutic strategy to correct cholesterol-induced signaling defects. Compound 1 (identified through high-throughput screening) binds to an intramembranous pocket distinct from the orthosteric site, enhancing cholecystokinin-8S action by slowing its dissociation rate. This compound demonstrates efficacy in both normal and high-cholesterol environments, as shown by: (1) leftward shift of cholecystokinin-8S calcium response curves, (2) increased cholecystokinin-8S binding affinity without intrinsic agonist activity, and (3) normalization of guanosine-5'-[γ-thio]triphosphate sensitivity in high-cholesterol membranes. Photolabeling studies localize the binding site of Compound 1 analogs to Thr²¹¹ on transmembrane domain 4, consistent with computational docking poses within the hydrophobic network that accommodates the C-terminal Phe⁸ of cholecystokinin-8S [4] [8]. This allosteric site offers a template for designing drugs that rescue Cholecystokinin Type 1 Receptor function in obesity and metabolic syndrome without the limitations of orthosteric agonists.

Properties

Product Name

CCK-A Agonist 41

IUPAC Name

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(2-methoxyphenyl)-N-propan-2-ylacetamide

Molecular Formula

C35H33N5O4

Molecular Weight

587.7 g/mol

InChI

InChI=1S/C35H33N5O4/c1-23(2)39(31-19-11-12-20-32(31)44-3)33(41)22-38-29-17-9-10-18-30(29)40(24-13-5-4-6-14-24)35(43)26(34(38)42)21-28-25-15-7-8-16-27(25)36-37-28/h4-20,23,26H,21-22H2,1-3H3,(H,36,37)

InChI Key

DSQYSAXIAUUBET-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.